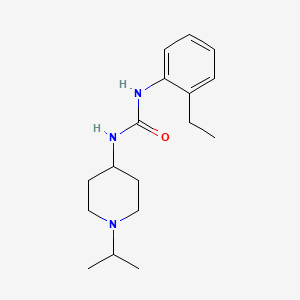
2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide is not fully understood. However, it has been reported to interact with various cellular targets such as tubulin and microtubules, which are involved in cell division and growth. It has also been shown to modulate the activity of certain ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide in lab experiments is its unique chemical properties, which make it a promising candidate for drug discovery. It has also been reported to exhibit good solubility in various solvents, which may facilitate its use in experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide. One possible direction is the further investigation of its potential as a neuroprotective agent and its effects on neuronal activity. Another direction is the exploration of its potential as a modulator of cell growth and division in cancer cells. In addition, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug discovery.
Méthodes De Synthèse
The synthesis of 2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide involves the reaction of 2-chloro-N-(2-pyridinylmethyl)benzamide with isopropyl mercaptan in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
2-(isopropylthio)-N-(2-pyridinylmethyl)benzamide has been studied for its potential use in scientific research in various fields such as cancer research, neuroscience, and drug discovery. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In addition, it has been shown to have potential as a neuroprotective agent and as a modulator of neuronal activity. Its unique chemical properties also make it a promising candidate for drug discovery.
Propriétés
IUPAC Name |
2-propan-2-ylsulfanyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(2)20-15-9-4-3-8-14(15)16(19)18-11-13-7-5-6-10-17-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPSEJDWNOORBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-ylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5293826.png)
amine hydrochloride](/img/structure/B5293831.png)
![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
![3-methyl-N-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyridin-4-amine](/img/structure/B5293850.png)
![N-{2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5293854.png)
![4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile](/img/structure/B5293870.png)
![N-(2-chloro-4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B5293877.png)
![5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5293881.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 4-chlorobenzoate](/img/structure/B5293905.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)
![N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5293914.png)

![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)